4-Aminobenzonitrile

Biocatalysis Enzymology Nitrile Metabolism

4-Aminobenzonitrile (4-ABN) is the essential para-isomer whose amino–cyano resonance enables dabigatran and kinase inhibitor synthesis, 2D coordination polymers, and bent-core liquid crystals. Its 2-ABN and 3-ABN isomers fail in these roles due to divergent electronic, steric, and host-guest profiles. Specify ≥98% purity with verified FTIR/Raman identity and a tight 83–89°C melting point to eliminate batch-to-batch variability in regulated pharmaceutical and materials production.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 873-74-5
Cat. No. B131773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzonitrile
CAS873-74-5
Synonyms1-Amino-4-cyanobenzene;  4-Aminobenzenenitrile;  4-Aminophenylnitrile;  4-Cyanoaniline;  4-Cyanobenzenamine;  4-Cyanobenzeneamine;  4-Cyanophenylamine;  NSC 7625;  p-Aminobenzonitrile;  p-Cyanoaniline;  p-Cyanophenylamine; 
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N
InChIInChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2
InChIKeyYBAZINRZQSAIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzonitrile (CAS 873-74-5) Procurement and Technical Grade Specifications


4-Aminobenzonitrile (4-ABN, p-cyanoaniline) is an aromatic amine bearing both an electron-donating amino group and an electron-withdrawing cyano group at the para positions [1]. This structural configuration imparts a distinct dipole moment, a well-defined melting point range (83–89°C), and specific spectroscopic signatures (e.g., FTIR and Raman active modes) that serve as critical identity and purity markers for procurement [2]. Commercial sources typically supply this compound as a white to light yellow crystalline powder with purities ranging from 97% to 99.0% [3].

Critical Differentiation of 4-Aminobenzonitrile Against 2- and 3-Aminobenzonitrile Isomers


While aminobenzonitrile isomers share the same molecular formula (C₇H₆N₂), generic substitution of the para-isomer (4-ABN) with ortho- (2-ABN) or meta- (3-ABN) isomers fails in application-critical contexts due to divergent electronic resonance, hydrogen-bonding motifs, and steric profiles [1]. Specifically, the para substitution enables effective resonance charge distribution to the cyano group, a phenomenon absent in the meta isomer [2]. Furthermore, competitive host-guest chemistry reveals that inclusion complexation selectivity differs markedly: a diol host (1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) exhibits a strong thermodynamic preference ranking of 2-ABN > 3-ABN > 4-ABN [3]. The quantitative evidence in Section 3 delineates these performance gaps across enzyme reactivity, supramolecular assembly, and surface adsorption.

4-Aminobenzonitrile Technical Evidence for Informed Procurement Decisions


Quantified Enzymatic Reactivity of 4-Aminobenzonitrile vs. Benzonitrile in Nitrile Hydratase Assays

In a comparative enzymatic study, the relative activity of 4-aminobenzonitrile as a substrate for a specific nitrile hydratase was quantified against benzonitrile (baseline = 100%). The 4-amino substitution significantly modulates enzyme recognition and turnover [1].

Biocatalysis Enzymology Nitrile Metabolism

Gas-Phase Protonation Site Differentiation of 4-Aminobenzonitrile vs. 3-Aminobenzonitrile

DFT calculations (B3LYP/6-311+G(d,p)) reveal a fundamental difference in the site of protonation between the isomers. While 4-aminobenzonitrile is protonated exclusively on the cyano (CN) group, the 3-isomer is protonated on the amino (NH₂) substituent [1].

Physical Organic Chemistry Mass Spectrometry Basicity

Hydrogen-Bonding Motif Comparison in Jet-Cooled Water Complexes

IR-dip spectroscopy of jet-cooled 4-aminobenzonitrile–(H₂O)₁ clusters identifies three distinct structural isomers. In contrast to the simpler aniline–(H₂O)₁ and benzonitrile–(H₂O)₁ systems, 4-ABN uniquely exhibits a σ-type linear hydrogen-bonded conformer at the CN site [1].

Spectroscopy Supramolecular Chemistry Hydrogen Bonding

Coordination Polymer Dimensionality Control via 4-Aminobenzonitrile vs. 2- and 3-ABN Isomers

In the synthesis of mixed-ligand silver(I) coordination compounds, the choice of aminobenzonitrile isomer directly dictates the resulting structural dimensionality. The para-isomer (4-ABN) acts as a bidentate μ₂-N,N′ ligand to generate 2D architectures, whereas the meta-isomer (3-ABN) yields a monodentate, 0D complex [1].

Coordination Chemistry Crystal Engineering MOFs

Thermodynamic Host-Guest Inclusion Selectivity: 4-ABN vs. 2-ABN and 3-ABN

Competition experiments with the diol host 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol (H) show a clear thermodynamic selectivity profile for aminobenzonitrile isomers. Lattice energy calculations and thermal analyses confirm the selectivity sequence 2-ABN > 3-ABN > 4-ABN [1].

Host-Guest Chemistry Separation Science Crystallography

Resonance Charge Distribution in Multilayer Adsorption on Silver Nanoparticles

Surface-enhanced Raman spectroscopy (SERS) and DFT studies reveal that 4-ABN and 2-ABN can resonantly distribute amino group charge to the cyano group, enabling strong interaction with silver nanoparticles (SNPs). 3-ABN lacks this capability and never interacts strongly with SNPs in the multilayer [1].

Surface Science SERS Nanomaterials

Validated Application Scenarios for 4-Aminobenzonitrile Based on Direct Evidence


Precursor for Kinase Inhibitor and Anticoagulant API Synthesis

The pharmaceutical industry leverages 4-aminobenzonitrile as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy and the anticoagulant dabigatran etexilate [1]. The electron-withdrawing nitrile group serves both as a pharmacophore and a versatile synthetic handle, enabling diverse chemical transformations such as amidine formation via the Pinner synthesis [2]. Industrial procurement is driven by the need for a reliable intermediate with a well-defined, reproducible reactivity profile distinct from its isomers.

Building Block for Bent-Core Liquid Crystal Materials

4-Aminobenzonitrile serves as a key precursor in the synthesis of bent-core liquid crystals with potential semiconducting applications [1]. The para-disubstitution pattern is essential for constructing the mesogenic cores required for the desired liquid crystalline phases. Its use in diazotization reactions to generate azobenzene derivatives and in N-dimethyl-4-aminobenzonitrile derivatives for P-type liquid crystal compositions [2] highlights its unique structural role in materials science.

Supramolecular Crystal Engineering and 2D Coordination Polymer Synthesis

In materials chemistry, 4-aminobenzonitrile is uniquely suited for constructing specific supramolecular architectures. The quantitative evidence in Section 3 confirms that its para-substitution pattern directs the formation of 2D coordination polymers, whereas its meta-isomer yields only 0D discrete complexes [1]. This predictable topological outcome makes it an essential reagent for researchers engineering metal-organic frameworks (MOFs) or coordination networks with specific dimensionalities and properties.

Surface Functionalization and SERS-Based Sensing Platforms

The ability of 4-aminobenzonitrile to resonantly distribute charge and strongly adsorb onto metal nanoparticles, as demonstrated by SERS and SEIRA spectroscopic shifts, makes it a valuable probe molecule and surface modifier for plasmonic sensing platforms [1]. Its consistent interaction profile with silver nanoparticles, in contrast to the meta-isomer's failure to interact strongly, ensures reproducible signal enhancement in SERS-based analytical methods and reliable surface functionalization in nanomaterial development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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